Propan-1,3-dioic acid, di[3-methylbutyl] ester

Catalog No.
S14482104
CAS No.
64617-96-5
M.F
C13H24O4
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-1,3-dioic acid, di[3-methylbutyl] ester

CAS Number

64617-96-5

Product Name

Propan-1,3-dioic acid, di[3-methylbutyl] ester

IUPAC Name

bis(3-methylbutyl) propanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

MZXKSEBRMIOIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC(=O)OCCC(C)C

Propan-1,3-dioic acid, di[3-methylbutyl] ester, also known by its chemical formula C₁₃H₂₄O₄, is an ester derived from propan-1,3-dioic acid and 3-methylbutanol. This compound features a molecular weight of approximately 244.33 g/mol and consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms. The structure includes two ester functional groups linked to a propan-1,3-dioic acid backbone, making it a diester. Its chemical structure can be represented by the SMILES notation: CC(C)CCOC(=O)CC(=O)OCCC(C)C .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to yield propan-1,3-dioic acid and 3-methylbutanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. For example, reacting with ethanol could produce propan-1,3-dioic acid diethyl ester.
  • Esterification: The compound can react with alcohols to form new esters under acidic conditions.

Several methods can be employed to synthesize propan-1,3-dioic acid, di[3-methylbutyl] ester:

  • Direct Esterification: This method involves reacting propan-1,3-dioic acid with 3-methylbutanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heating to promote ester bond formation.
  • Transesterification: Propan-1,3-dioic acid diester can also be synthesized from other esters by reacting them with 3-methylbutanol.
  • Chemical Modification: Starting from commercially available precursors like dimethyl succinate followed by alkylation with 3-methylbutanol under basic conditions.

Propan-1,3-dioic acid, di[3-methylbutyl] ester finds potential applications in various fields:

  • Plasticizers: Due to its ester nature and low volatility, it may serve as a plasticizer in polymers.
  • Cosmetics and Personal Care Products: Its emollient properties could make it suitable for use in creams and lotions.
  • Pharmaceuticals: Potential use as an intermediate in the synthesis of bioactive compounds or drug formulations.

Several compounds share structural similarities with propan-1,3-dioic acid, di[3-methylbutyl] ester. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Butanedioic acid diesterC₁₄H₂₆O₄Derived from butanedioic acid; used as a plasticizer
Hexanedioic acid diesterC₁₈H₃₄O₄Longer carbon chain; higher boiling point
Ethylene glycol dibenzoateC₂₀H₂₄O₄Contains aromatic groups; used in high-performance polymers
Dimethyl succinateC₆H₁₂O₄A simpler structure; used as a solvent and reagent

Uniqueness

Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to its specific branching structure and dual ester functionalities which may impart distinct physical properties compared to linear or simpler esters. Its potential applications in various industries further enhance its significance over structurally similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

244.16745924 g/mol

Monoisotopic Mass

244.16745924 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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